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DL-ALANINE (13C3)

Cat. No.: B1580385
M. Wt: 92.1
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of DL-ALANINE (13C3) as a Key Research Reagent

DL-Alanine is a racemic mixture of the D- and L-isomers of the amino acid alanine (B10760859). medchemexpress.com DL-ALANINE (13C3) is a stable isotope-labeled version of this compound where all three carbon atoms in the alanine molecule are replaced with the ¹³C isotope. medchemexpress.com This specific labeling makes it a highly effective tracer for a variety of metabolic studies.

Rationale for Uniform 13C Labeling of Alanine

The uniform labeling of alanine with ¹³C across all its carbon atoms is a deliberate and strategic choice for metabolic research. When [U-¹³C]-labeled tracers are used, the resulting mass isotopomer distributions in downstream metabolites provide a wealth of information about the pathways involved. nih.gov This uniform labeling allows researchers to track the entire carbon backbone of the alanine molecule as it is metabolized. nih.gov

For instance, when DL-ALANINE (13C3) is introduced into a system, the ¹³C atoms can be traced as alanine is converted to pyruvate (B1213749) and then enters central carbon metabolism, including the tricarboxylic acid (TCA) cycle. nih.govaacrjournals.org The pattern of ¹³C incorporation into TCA cycle intermediates and other amino acids can reveal the activity of various enzymes and the relative contributions of different metabolic routes. aacrjournals.org This comprehensive tracking would not be possible with a singly labeled tracer, which would only provide information about the fate of one specific carbon atom. nih.gov

Advantages of DL-ALANINE (13C3) in Quantitative Isotopic Studies

The use of DL-ALANINE (13C3) offers several distinct advantages in quantitative isotopic studies. One of the primary benefits is its utility in Stable Isotope Resolved Metabolomics (SIRM), a technique that allows for the unambiguous tracking of atoms through complex metabolic networks. nih.gov

The key advantages include:

Precise Flux Analysis: By measuring the incorporation of the three ¹³C atoms from DL-ALANINE (13C3) into various metabolites, researchers can precisely quantify the flux through specific metabolic pathways. ox.ac.uk For example, studies have used ¹³C₃-alanine to measure its contribution to the TCA cycle and the synthesis of other amino acids and fatty acids. aacrjournals.org

Pathway Discrimination: The distinct labeling patterns generated by uniformly labeled tracers help to differentiate between alternative metabolic pathways. mdpi.com For example, the fate of the ¹³C label from alanine can help distinguish between different routes of pyruvate metabolism. nih.gov

Enhanced Analytical Detection: The mass shift of +3 atomic mass units provided by the three ¹³C atoms makes the labeled metabolites easily distinguishable from their unlabeled counterparts in mass spectrometry analysis, leading to clear and quantifiable results. acs.org

Detailed Research Findings with DL-ALANINE (13C3)

Recent research has highlighted the significant contribution of alanine to the bioenergetic and anabolic pathways in various cell types, including cancer cells. In a study on pancreatic ductal adenocarcinoma (PDAC), researchers used ¹³C₃-labeled alanine to trace its metabolic fate. The findings revealed significant incorporation of the labeled carbon into proteinogenic amino acids, intermediates of the TCA cycle, and newly synthesized fatty acids. aacrjournals.org This demonstrated that alanine is a crucial fuel source for these cancer cells. aacrjournals.org

Another study investigating the metabolism of astrocytes and neurons utilized [3-¹³C]alanine to track its conversion. The research showed that alanine is taken up by these cells and converted to [3-¹³C]pyruvate. nih.gov In astrocytes, this pyruvate was predominantly converted to lactate (B86563), while in neurons, the ¹³C label was incorporated into the neurotransmitters glutamate (B1630785) and GABA. nih.gov This provided direct evidence for a metabolic interaction and a lactate-alanine shuttle between these two cell types in the brain. nih.govresearchgate.net

Interactive Data Table: Properties of DL-ALANINE (13C3)

PropertyValue
Molecular Formula ¹³C₃H₇NO₂
Molecular Weight ~92.07 g/mol
Isotopic Purity Typically >98% for ¹³C
Form Solid
Appearance White to off-white

Interactive Data Table: Research Applications of Alanine Isotope Tracing

Research AreaKey FindingReference Compound(s)
Pancreatic Cancer Metabolism Alanine significantly contributes to the TCA cycle and fatty acid synthesis.L-Alanine (¹³C₃)
Neurotransmitter Metabolism Alanine serves as a precursor for the synthesis of glutamate and GABA in neurons.[3-¹³C]alanine
Glia-Neuron Interaction Evidence for a lactate-alanine shuttle between astrocytes and neurons.[3-13C]alanine

Properties

Molecular Weight

92.1

Purity

98%

Origin of Product

United States

Methodological Frameworks for Dl Alanine 13c3 Application in Research

Design of Stable Isotope Tracing Experiments

The design of experiments utilizing DL-ALANINE (13C3) is critical for obtaining accurate and meaningful data. This involves the careful selection of research models, labeling strategies, and analytical techniques to trace the metabolic fate of the labeled alanine (B10760859).

In Vitro Research Models

In vitro models offer controlled environments to study specific cellular and tissue-level metabolic processes without the complexities of whole-organism physiology.

Cultured cell systems are instrumental in dissecting the metabolic pathways involving alanine at a cellular level.

Astrocytes and Neurons: Studies using cultured rat astrocytes and neurons have utilized 13C-labeled alanine to investigate glial-neuronal metabolic interactions. For instance, research has shown that in astrocytes, a significant portion of [3-13C]alanine is converted to [3-13C]lactate, highlighting a potential alanine-lactate shuttle between neurons and astrocytes. frontiersin.orgfrontiersin.org This shuttle may play a role in transferring nitrogen from neurons to astrocytes, which in turn could support the glutamate-glutamine cycle. frontiersin.orgfrontiersin.org Furthermore, the use of 13C-labeled alanine has helped to understand how substances like lithium impact the metabolic activities of these brain cells, showing enhanced glycolytic and Krebs cycle activity. nih.gov

Mammalian Cell Lines: In various mammalian cell lines, DL-ALANINE (13C3) is used to trace the flow of carbon through central metabolic pathways. For example, in Chinese hamster ovary (CHO) cells engineered to produce essential amino acids, 13C tracing with labeled glucose and subsequent analysis of alanine labeling helped verify de novo biosynthesis pathways. nih.govelifesciences.org Studies in human cell lines like AGE1.HN have shown that uptaken [U-13C3]alanine is primarily used for transamination to pyruvate (B1213749), which is then converted to lactate (B86563) and secreted. uni-saarland.de A portion also enters the TCA cycle, as indicated by labeled glutamate (B1630785). uni-saarland.de In melanoma cell lines, [13C]glucose labeling experiments have demonstrated that alanine production from glucose is more significant in melanoma cells compared to melanocytes. nih.gov

Microbial Cultures: In microbial research, DL-ALANINE (13C3) can be used to study bacterial metabolism and cell wall synthesis. For instance, studies have investigated the conversion of L-alanine to D-alanine by microbial alanine racemases, a crucial process for bacterial cell wall construction. chemrxiv.org Research has also explored the antibacterial effects of D-amino acid oxidase in the presence of D-alanine, which generates hydrogen peroxide. frontiersin.org

Table 1: Application of DL-ALANINE (13C3) in Cultured Cell Systems

Cell Type/SystemKey Research FocusIllustrative Finding
Astrocytes & NeuronsGlial-neuronal metabolic interactions, nitrogen shuttling90% of [3-13C]alanine is converted to [3-13C]lactate in astrocytes, compared to 12.5% in neurons. frontiersin.orgfrontiersin.org
Mammalian Cell LinesCentral carbon metabolism, biosynthesisIn engineered CHO cells, 86.1% of alanine was found to be 13C3-labeled, confirming the activity of a synthetic biosynthesis pathway. nih.gov
Microbial CulturesBacterial metabolism, cell wall synthesisAlanine racemization from L-alanine to D-alanine is readily observed in bacterial cultures, a key step in cell wall synthesis. chemrxiv.org

Isolated tissue preparations, such as liver slices or perfused organs, allow for the study of organ-specific metabolism in a controlled setting. While direct studies specifically mentioning DL-ALANINE (13C3) in isolated tissue preparations are less common in the provided search results, the principles of using labeled alanine in these systems are well-established. For example, studies on isolated trout hepatocytes have used labeled L-alanine to investigate its uptake and conversion to glucose and CO2, demonstrating that transport across the cell membrane is a rate-limiting step for its metabolism. psu.edu

In Vivo Research Models (Pre-clinical Investigations)

In vivo models are essential for understanding the systemic metabolic effects and inter-organ trafficking of alanine.

Rodent models, particularly rats, are frequently used to study liver metabolism due to the liver's central role in amino acid processing.

Rat Liver Metabolism: In vivo studies in rats using 13C-labeled alanine have provided significant insights into gluconeogenesis and the tricarboxylic acid (TCA) cycle. nih.gov These studies have shown that labeled alanine enters the TCA cycle primarily through pyruvate carboxylase. nih.gov The relative activities of different metabolic pathways, such as the pyruvate dehydrogenase complex and the pentose (B10789219) phosphate (B84403) cycle, have also been estimated using this approach. nih.gov Furthermore, research on rat models of liver toxicity has utilized metabolomics, including the analysis of alanine, to identify early biomarkers of liver damage. mdpi.com

Table 2: Metabolic Flux Ratios in Rat Liver Determined by 13C-Alanine Tracing

Metabolic Flux RatioEstimated Value
Pyruvate Dehydrogenase / Pyruvate Carboxylase~28%
Phosphoenolpyruvate (B93156) Kinase / PEP to Glucose~42%

This data is derived from in vivo and in vitro NMR studies on rat liver metabolism. nih.gov

Larger animal models, such as pigs, offer a closer physiological and metabolic resemblance to humans, making them valuable for systemic metabolic studies.

Porcine Models: In infant pigs, the infusion of [U-13C]glucose and subsequent analysis of the labeling of amino acids, including alanine, in very low-density lipoprotein (VLDL) apolipoprotein B-100 (apoB-100) has been used to quantify gluconeogenesis and hepatic pyruvate dehydrogenase activity. physiology.orgphysiology.org This method allows for the estimation of the contribution of different precursors to hepatic oxaloacetate and acetyl-CoA pools. physiology.orgphysiology.org Studies in growing pigs have also investigated the effect of dietary pyruvate supplementation on nitrogen excretion and amino acid metabolism, noting changes in the net portal fluxes of alanine. nih.gov

Isotope Delivery Strategies in Research Contexts

The method of introducing the stable isotope tracer into a biological system is a critical determinant of the experimental outcome. The choice between a single, rapid injection (bolus administration) and a prolonged, steady introduction (continuous infusion) depends on the specific research question and the metabolic processes under investigation. nih.gov

Bolus Administration Techniques

Bolus administration involves the delivery of a single, concentrated dose of the isotope tracer, such as DL-Alanine (13C3), into the system. biorxiv.org This technique is often employed to study the rapid dynamics of metabolic pathways and the initial uptake and distribution of a substrate. For instance, a bolus injection of a ¹³C-labeled tracer can be used to monitor the peak production of ¹³CO2, providing insights into the fraction of the nutrient that is oxidized. biorxiv.org

In studies of muscle metabolism, multiple bolus injections of a hyperpolarized ¹³C-labeled precursor have been synchronized with stimuli to observe real-time metabolic changes. plos.org This approach allows for the observation of the kinetics of the tracer and its metabolic by-products, such as ¹³C-lactate and ¹³C-alanine, following the injection. plos.org While effective for studying dynamic responses, bolus administration can sometimes perturb the metabolic system, a factor that researchers must consider when interpreting the results. biorxiv.org For example, a bolus of [U-¹³C3]glycerol has been used to assess hepatic gluconeogenesis and triglyceride synthesis following an oral sugar tolerance test. physiology.org

Continuous Infusion Protocols for Steady-State Analysis

Continuous infusion protocols are designed to achieve and maintain a constant concentration of the isotope tracer in the system over a defined period. physiology.orgphysiology.org This "steady-state" condition is crucial for accurately measuring the rates of metabolic processes, such as protein synthesis and gluconeogenesis. physiology.orgphysiology.org By maintaining a stable isotopic enrichment of the precursor pool, researchers can more reliably calculate the flux through a particular pathway.

For example, a constant infusion of [¹³C3]alanine has been used to achieve an isotopic steady state in VLDL apoB-100, a protein produced by the liver, allowing for the measurement of hepatic metabolic fluxes. physiology.org Similarly, continuous infusion of [6,6-²H₂]glucose alongside a primed, continuous infusion of sodium [¹³C₃]propionate has been employed to quantify hepatic glucose and intermediary metabolism in mice. nih.gov This method allows for the attainment of an isotopic steady state in plasma glucose within approximately 90 minutes. nih.gov The achievement of a steady state is verified by monitoring the isotopic enrichment of relevant metabolites over time, ensuring that they have reached a plateau. physiology.orgphysiology.org

Preparation of Biological Samples for Isotopic Analysis

Following the administration of DL-Alanine (13C3), biological samples must be carefully processed to isolate and prepare the molecules of interest for analysis by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. chemie-brunschwig.ch This preparation is critical for obtaining accurate and sensitive measurements of isotopic enrichment.

Metabolite Extraction Methodologies

The first step in sample preparation is the extraction of metabolites from the biological matrix, such as plasma, cells, or tissues. nih.govjianhaidulab.com The choice of extraction method is crucial as it can significantly influence the resulting metabolome profile. jianhaidulab.com Common techniques involve the use of cold solvents to quench metabolic activity and precipitate larger molecules like proteins. nih.govjianhaidulab.com

A widely used method involves a cold extraction solution, often a mixture of methanol (B129727) and water, sometimes with additives like ammonium (B1175870) acetate (B1210297) to maintain pH. nih.gov For instance, a solution of 80:20 methanol:water can be used to extract metabolites from plasma samples. nih.gov Another approach utilizes a methanol/MTBE (methyl tert-butyl ether) based extraction to separate polar metabolites from non-polar lipids. mdpi.com The efficiency of extraction is critical, and sometimes multiple rounds of extraction are performed to ensure complete recovery of the target analytes. jianhaidulab.com The extracted samples are often dried to remove the solvent before being reconstituted in a solution compatible with the analytical instrument. mdpi.com

Chemical Derivatization for Enhanced Analytical Resolution

To improve the detection and separation of amino acids like alanine during analysis, a process called chemical derivatization is often employed. researchgate.netnih.gov Derivatization involves chemically modifying the analyte to enhance its volatility, improve its chromatographic behavior, or increase its ionization efficiency in the mass spectrometer. nih.gov

Advanced Analytical Techniques for Dl Alanine 13c3 Derived Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of molecules, making it exceptionally well-suited for metabolic research involving isotope labeling. nih.gov It can unambiguously identify compounds and accurately measure 13C enrichment. nih.gov Both 13C and proton (1H) NMR are employed to investigate the metabolic products of DL-ALANINE (13C3). nih.gov

Direct 13C NMR spectroscopy offers several advantages for metabolomics, including a large spectral window (typically ~200 ppm) which provides greater chemical shift dispersion and less spectral overlap compared to 1H NMR. acs.org At natural abundance, 13C resonances appear as narrow singlets (with 1H decoupling), simplifying spectra. acs.org Since biogenic metabolites are built on carbon backbones, 13C NMR directly probes their fundamental structure. acs.org

A key strength of 13C NMR is its ability to determine the specific position of a 13C label within a metabolite molecule. This positional isotopomer analysis is critical for deciphering complex metabolic pathways and understanding the phenomenon of "carbon scrambling," where the carbon skeleton of a molecule is rearranged during metabolism.

For instance, studies using [3-13C]alanine in hepatocytes have utilized 13C NMR to follow the phosphoenolpyruvate (B93156)/pyruvate (B1213749) futile cycle by comparing the concentration of the 13C label at the scrambled alanine (B10760859) C2 position with that at the glucose C5 position. nih.gov Such analyses provide quantitative data on metabolic fluxes. In one study, the flux through pyruvate kinase was found to be 60% of the gluconeogenic flux in hepatocytes from hyperthyroid rats, compared to 25% in controls. nih.gov

Table 1: Positional 13C Labeling in Metabolites Derived from [3-13C]alanine in Hepatocytes. nih.gov
MetaboliteCarbon PositionRelative 13C Labeling PatternMetabolic Inference
AlanineC2 (Scrambled)Compared with Glucose C5Used to follow the phosphoenolpyruvate/pyruvate futile cycle
AspartateC2 vs. C31:2 RatioIndicates flux of unscrambled label into aspartate
Glutamate (B1630785)C2 vs. C3Almost complete randomizationSuggests incomplete mixing of intramitochondrial oxaloacetate pool

A primary goal of stable isotope tracer studies is to quantify the incorporation of the label into various metabolite pools. 13C NMR can be used to determine the fractional enrichment of a specific carbon position. In studies involving infusions of labeled D- and L-alanine in rats, the enrichment of the total alanine pool was estimated to be 11% for L-alanine and as high as 70% for D-alanine. nih.gov

Quantification can be complex. In high-resolution spectra, the 13C isotope effect can cause a frequency shift for 13C-labeled compounds relative to the native 12C compound, which complicates direct quantification of total metabolite signals. acs.org Specialized methods and pulse sequences are often required for accurate measurement. One approach involves comparing 1H NMR spectra acquired with and without 13C decoupling to indirectly measure fractional 13C enrichment. nih.gov More advanced techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can filter the NMR signals from 12C- and 13C-containing molecules into separate, quantitatively equivalent spectra, allowing for more precise enrichment calculations. nih.govacs.org These methods have been shown to have low technical error and can detect metabolites at concentrations below 10 μM. nih.gov

A significant limitation of 13C NMR is its inherently low sensitivity due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus. acs.org This challenge has been overcome by hyperpolarization techniques, most notably dynamic nuclear polarization (DNP). nih.gov DNP can enhance the 13C NMR signal by more than 10,000-fold, enabling real-time, non-invasive measurement of metabolic fluxes in vivo. nih.govpnas.org

The hyperpolarization process involves cooling a 13C-labeled substrate, such as pyruvate, to cryogenic temperatures (~1 K) in a strong magnetic field and using microwave irradiation to transfer polarization from free electrons to the 13C nuclei. nih.gov The hyperpolarized substrate is then rapidly dissolved and injected for in vivo studies. wikipedia.org The enhanced signal is transient, decaying back to thermal equilibrium within minutes, but this is long enough to observe rapid metabolic conversions. nih.gov

Using hyperpolarized [1-13C]pyruvate, researchers can monitor its metabolic conversion to downstream products, including [1-13C]lactate and [1-13C]alanine, in real time. pnas.orgnih.gov This provides a direct measure of enzyme activity, such as lactate (B86563) dehydrogenase and alanine transaminase. This technique has shown particular promise in oncology, where elevated levels of hyperpolarized lactate and alanine can serve as noninvasive biomarkers for the presence and histologic grade of cancers, such as prostate cancer. nih.govucsf.edu In studies of a mouse model of prostate cancer, the amount of hyperpolarized alanine produced increased with tumor grade. nih.gov

Table 2: Application of Hyperpolarized 13C NMR in a Prostate Cancer Model. nih.gov
Hyperpolarized MetaboliteObservationSignificance
[1-13C]PyruvateDetected ~12 seconds post-injection, peaking ~12 seconds laterDemonstrates substrate delivery to the tissue
[1-13C]LactateSignal increased significantly with cancer development and progression (p < 0.05)Noninvasive biomarker for prostate cancer presence and grade
[1-13C]AlanineSignal also increased with tumor grade, but showed more overlap between groups than lactatePotential biomarker for substrate uptake and transaminase activity

While 13C NMR directly observes the labeled carbon, proton (1H) NMR is often used in conjunction with 13C labeling due to its greatly enhanced sensitivity. acs.org 1H NMR can detect the total metabolic pool, including protons attached to both 12C and 13C nuclei. acs.org The presence of a 13C atom adjacent to a proton creates a J-coupling, which splits the proton's signal into a characteristic doublet in the 1H spectrum. nih.gov

This effect allows for the indirect detection and quantification of 13C enrichment. By comparing 1H spectra acquired with and without broadband 13C decoupling, the signals from protons attached to 13C can be distinguished from those attached to 12C. nih.gov This approach provides a rapid method for quantifying 13C-enriched molecules. nih.gov

In high-resolution 1H NMR of extracts, the 13C isotope effect can be observed as a small upfield chemical shift for the 13C-labeled signal compared to the unlabeled one. acs.org For example, the proton signal for [3-13C]-alanine appears as a shoulder on the unlabeled alanine signal. acs.org While this complicates spectral fitting, specialized algorithms have been developed to account for this shift, enabling accurate quantification of both the labeled and unlabeled metabolite pools. acs.org

13C NMR Applications in Metabolic Research

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is another cornerstone technique for metabolomics due to its high sensitivity and specificity. researchgate.net When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can measure the mass isotopomer distribution of metabolites, providing crucial data for metabolic flux analysis. nih.govresearchgate.net

MS-based approaches measure the mass-to-charge ratio of ions, allowing for the differentiation of molecules based on the number of 13C atoms they contain. A molecule of alanine (C3H7NO2) fully labeled with 13C will have a mass that is three daltons higher than its unlabeled counterpart. MS can detect not only the fully labeled (m+3) and unlabeled (m+0) forms but also the intermediate, partially labeled isotopomers (m+1, m+2). researchgate.net

The distribution of these mass isotopomers in alanine and its downstream metabolites provides a detailed picture of metabolic pathway activity. researchgate.net For example, by incubating cells with [U-13C5]glutamine and measuring the resulting mass isotopomer distribution of alanine, researchers can calculate the relative contributions of different pathways to alanine synthesis. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) can provide positional information. In this technique, a specific mass isotopomer is selected and fragmented, and the masses of the resulting fragments are analyzed. researchgate.net The fragmentation pattern can reveal the location of the 13C labels within the molecule's carbon skeleton, offering information that is complementary to that obtained from 13C NMR. nih.govresearchgate.net However, analytical biases can arise from certain fragments, requiring careful validation of methods. nih.gov

Table 3: Alanine Mass Isotopomer Concentrations in HL-1 Cells Incubated with [U-13C5]Glutamine. researchgate.net
Alanine Mass IsotopomerDescriptionUtility in Flux Analysis
m+0Unlabeled AlanineThe relative distribution of these isotopomers is used as input data for computational models to estimate intracellular metabolic fluxes.
m+1Single 13C-labeled Alanine
m+2Double 13C-labeled Alanine
m+3Fully 13C-labeled Alanine

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a reference method for achieving the highest accuracy and precision in quantitative analysis. acs.org The core principle of IDMS involves the addition of a known quantity of an isotopically labeled compound—in this case, DL-ALANINE (13C3)—to a sample as an internal standard (IS). springernature.com This labeled standard is nearly identical to its unlabeled, naturally occurring counterpart (the analyte) in terms of its chemical and physical properties. acs.org

During sample preparation and analysis, the labeled IS and the unlabeled analyte behave almost identically, meaning any sample loss or variation in instrument response affects both compounds equally. springernature.com Mass spectrometry can differentiate between the two forms based on their mass difference. By measuring the ratio of the signal from the natural analyte to the known amount of the added labeled standard, an absolute concentration of the analyte can be determined with exceptional accuracy, correcting for experimental variability. immune-system-research.com This makes IDMS the gold standard for applications requiring precise quantification, such as the validation of clinical biomarkers. immune-system-research.com

Table 1: Comparison of Quantification Strategies

FeatureRelative QuantificationAbsolute Quantification (IDMS)
Principle Compares analyte levels between samples.Uses a known amount of a labeled internal standard to determine exact concentration.
Internal Standard May use a structurally similar but different compound.Uses an isotopically labeled version of the analyte (e.g., DL-ALANINE (13C3)).
Accuracy Prone to variations in sample prep and instrument response.High accuracy and precision by correcting for experimental variability. acs.org
Output Fold changes or relative differences.Absolute concentration (e.g., µmol/L).
Primary Use Exploratory studies, identifying changes.Target validation, clinical diagnostics, reference measurements. immune-system-research.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for profiling a broad range of primary metabolites. creative-proteomics.com It is particularly well-suited for the analysis of small, volatile compounds or those that can be made volatile through a chemical process called derivatization. griffith.edu.aunih.gov When tracing the metabolism of DL-ALANINE (13C3), GC-MS is highly effective for identifying and quantifying labeled metabolites such as other amino acids, organic acids (like lactate and pyruvate), and sugars. griffith.edu.aucreative-proteomics.com

The workflow involves extracting metabolites from a biological sample, followed by derivatization to increase their thermal stability and volatility. The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a long capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, allowing for its identification. The incorporation of ¹³C from DL-ALANINE (13C3) into a metabolite can be clearly detected as a shift in the mass of the molecule and its fragments. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone of metabolomics due to its high sensitivity and versatility, especially for analyzing polar, non-volatile metabolites. creative-proteomics.com Many key players in central carbon metabolism, including amino acids, nucleotides, and organic acids, are polar and ideally suited for LC-MS analysis. nih.gov This technique allows for the measurement of these compounds directly from biological extracts, often without the need for chemical derivatization. hilarispublisher.com

In an LC-MS/MS system, metabolites are first separated by liquid chromatography, typically using a column that retains polar compounds (such as hydrophilic interaction liquid chromatography, or HILIC). nih.gov After separation, the compounds are ionized (e.g., via electrospray ionization) and enter the mass spectrometer. A tandem mass spectrometer (MS/MS) allows for a two-stage mass analysis. In the first stage, a specific metabolite ion (a "parent" ion) is selected. This ion is then fragmented, and the resulting "daughter" ions are analyzed in the second stage. This process, known as multiple-reaction monitoring (MRM), is highly specific and allows for precise quantification of metabolites even in complex biological samples. mdpi.com When analyzing metabolites from DL-ALANINE (13C3) tracing studies, LC-MS/MS can accurately measure the degree of ¹³C enrichment in a wide array of polar molecules.

Table 2: Comparison of GC-MS and LC-MS for Metabolite Analysis

AttributeGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Analytes Volatile or semi-volatile compounds. griffith.edu.auWide range, especially polar and non-volatile compounds. creative-proteomics.com
Derivatization Often required for polar metabolites like amino acids. nih.govGenerally not required. hilarispublisher.com
Separation Principle Volatility and interaction with column coating.Polarity and interaction with column packing material.
Strengths High chromatographic resolution, robust, extensive spectral libraries.High sensitivity, suitable for thermally labile molecules, high specificity with MS/MS. mdpi.com
Typical Analytes from Alanine Metabolism Organic acids (pyruvate, lactate), other amino acids.Amino acids, nucleotides, polar intermediates. nih.gov

Mass Isotopomer Distribution Analysis (MIDA) for Flux Calculations

Mass Isotopomer Distribution Analysis (MIDA) is a powerful analytical method that uses stable isotope tracers like DL-ALANINE (13C3) to quantify the rates of metabolic reactions, known as metabolic fluxes. ethz.ch When cells are supplied with a ¹³C-labeled substrate, the label is incorporated into various downstream metabolites. Each metabolite will then exist as a mixture of different isotopomers—molecules that differ only in the number of heavy isotopes they contain (e.g., a metabolite with zero, one, two, or three ¹³C atoms). acs.org

Mass spectrometry can measure the relative abundance of each of these isotopomers, resulting in a mass isotopomer distribution (MID) pattern. This pattern is a direct consequence of the metabolic pathways that were active in converting the initial tracer into the final product. By analyzing these MIDs with computational models of metabolic networks, researchers can calculate the relative or absolute flux through specific biochemical pathways. springernature.com This provides a dynamic view of cellular function, revealing how metabolism adapts to different conditions, a concept central to ¹³C-Metabolic Flux Analysis (¹³C-MFA). ethz.ch

Synergistic Integration of Multi-Omics Data with Isotopic Tracing

Isotopic tracing with compounds like DL-ALANINE (13C3) provides a direct measure of metabolic activity (fluxomics), which represents the functional output of a cell's metabolic network. However, to gain a complete, systems-level understanding, it is crucial to integrate this flux data with other "omics" datasets, such as genomics (DNA), transcriptomics (RNA), and proteomics (proteins). creative-proteomics.com This multi-omics approach connects the functional output (metabolism) with its underlying regulatory machinery. creative-proteomics.com

For instance, a change in metabolic flux observed through isotopic tracing can be correlated with changes in gene expression (transcriptomics) or protein abundance (proteomics). If a particular metabolic pathway shows increased flux, a multi-omics analysis might reveal that the genes encoding the enzymes in that pathway are upregulated, and the corresponding proteins are more abundant. creative-proteomics.com This integration transforms correlative observations into a cohesive understanding of biological regulation. By combining these layers of biological information, researchers can build more comprehensive models of cellular processes, identify key control points in metabolic networks, and better understand how genetic information is translated into phenotypic function. springernature.com

Applications of Dl Alanine 13c3 in Unraveling Metabolic Pathways and Fluxes

Carbon Flux Analysis and Reconstruction of Metabolic Networks

Carbon flux analysis using stable isotopes like DL-Alanine (13C3) is a cornerstone technique for quantifying the rates of metabolic reactions within a cell or organism. osti.govnih.gov This approach, often referred to as 13C-Metabolic Flux Analysis (13C-MFA), allows for the detailed mapping and understanding of cellular physiology. osti.gov By tracing the incorporation of the 13C label from alanine (B10760859) into various metabolites, researchers can reconstruct the network of active metabolic pathways. osti.govshimadzu.com

The methodology involves introducing a 13C-labeled substrate, such as DL-Alanine (13C3), into a biological system and then measuring the distribution of the 13C isotopes in downstream metabolites, particularly proteinogenic amino acids. nih.govshimadzu.com The labeling patterns of these amino acids provide a detailed history of the carbon backbone's journey through central carbon metabolism. shimadzu.com This information is then used in computational models to estimate the flux, or rate, of individual reactions throughout the metabolic network. osti.govoup.com This powerful technique helps to identify critical metabolic nodes, assess the flexibility of the network, and uncover hidden metabolic pathways. osti.gov

For instance, studies have successfully used 13C-labeled substrates to determine the split ratio between glycolysis and the pentose (B10789219) phosphate (B84403) pathway, identify the directionality of fluxes in the TCA cycle, and pinpoint inactive pathways like the glyoxylate (B1226380) shunt. shimadzu.com The insights gained from 13C-MFA are crucial for understanding disease-specific metabolic changes and for engineering microbes to produce valuable chemicals. shimadzu.com

Table 1: Key Concepts in Carbon Flux Analysis with DL-Alanine (13C3)

ConceptDescription
13C-Metabolic Flux Analysis (13C-MFA) A quantitative method that uses stable isotope tracers to measure the rates of intracellular metabolic reactions. osti.govnih.gov
Isotopic Labeling Pattern The distribution of 13C atoms within a metabolite, which reflects the specific metabolic pathways taken by the carbon backbone. shimadzu.com
Metabolic Network Reconstruction The process of mapping the active biochemical reactions and their connections within a cell or organism based on experimental data. shimadzu.com
Flux Estimation The calculation of the rate of material flow through a metabolic reaction or pathway. osti.govoup.com

Elucidation of Alanine Metabolic Pathways and Interconversions

DL-Alanine (13C3) is instrumental in detailing the specific metabolic routes of alanine and its connections with other key metabolic hubs.

Investigation of Transamination Pathways (e.g., to Pyruvate)

A primary metabolic fate of alanine is its conversion to pyruvate (B1213749) through a transamination reaction. numberanalytics.com This reversible reaction is primarily catalyzed by the enzyme alanine aminotransferase (ALT). droracle.ainih.gov The use of DL-Alanine (13C3) allows for the direct tracing of this conversion. When 13C3-labeled alanine is introduced, the appearance of 13C3-labeled pyruvate provides a clear and quantifiable measure of the transamination flux.

This process is fundamental to amino acid metabolism, linking it directly to carbohydrate metabolism through pyruvate. numberanalytics.com Research has shown that in various cell types, including cancer cells, alanine can be a significant source for pyruvate, which then fuels further metabolic processes. csic.es The ability to monitor this specific transamination reaction with high precision is critical for understanding cellular responses to different physiological and pathological conditions.

Role of Alanine in the Glucose-Alanine Cycle Dynamics

The glucose-alanine cycle is a vital inter-organ metabolic loop that facilitates the transport of nitrogen from peripheral tissues, primarily muscle, to the liver. chemsrc.commedchemexpress.comselleck.co.jp In this cycle, muscles produce alanine from pyruvate via transamination. This alanine is then released into the bloodstream and taken up by the liver. droracle.ai In the liver, alanine is converted back to pyruvate, which can then be used for gluconeogenesis to produce glucose. numberanalytics.comdroracle.ai This newly synthesized glucose is released back into the circulation to be used by tissues like muscle.

Contribution to Tricarboxylic Acid (TCA) Cycle Fluxes

Through its conversion to pyruvate, alanine serves as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle, replenishing its intermediates. csic.es The pyruvate generated from alanine can enter the TCA cycle through two main routes: carboxylation to oxaloacetate by pyruvate carboxylase or decarboxylation to acetyl-CoA by the pyruvate dehydrogenase complex. doi.org

By tracing the 13C label from DL-Alanine (13C3) into TCA cycle intermediates like citrate (B86180), succinate, and malate, researchers can quantify the contribution of alanine to the TCA cycle flux. embopress.org For example, the detection of 13C3-labeled citrate indicates that pyruvate has entered the cycle via pyruvate carboxylase, while 13C2-labeled citrate suggests entry through acetyl-CoA. doi.org This level of detail is essential for understanding how cells maintain TCA cycle function under different metabolic demands and how this is altered in diseases such as cancer. nih.govmit.edu

Relationship with Lactate (B86563) Metabolism and Shuttle Mechanisms

Alanine and lactate metabolism are closely intertwined, as both are directly linked to pyruvate. doi.org The conversion between pyruvate and lactate is catalyzed by lactate dehydrogenase (LDH). In many biological systems, there is a dynamic exchange between the pools of alanine, pyruvate, and lactate.

Studies on Gluconeogenesis Pathway Regulation

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a critical pathway for maintaining blood glucose levels, particularly in the liver. numberanalytics.comdroracle.ai Alanine is a major gluconeogenic amino acid. nih.govnih.gov DL-Alanine (13C3) has proven to be an invaluable tool for studying the regulation of this pathway.

By infusing DL-Alanine (13C3) and measuring the appearance of 13C-labeled glucose, researchers can directly quantify the rate of gluconeogenesis from alanine. nih.gov This has allowed for the investigation of how various factors, such as hormonal signals (e.g., insulin (B600854) and glucagon) and substrate availability, regulate the flux through the gluconeogenic pathway. mit.edu For example, studies have compared the contribution of alanine to gluconeogenesis in healthy individuals versus those with diabetes, revealing key insights into the metabolic dysregulation that characterizes this disease. nih.gov

Furthermore, by analyzing the labeling patterns of intermediates in the gluconeogenic pathway, it is possible to identify specific points of regulation. This detailed flux information, made accessible through the use of tracers like DL-Alanine (13C3), is crucial for developing therapeutic strategies aimed at modulating hepatic glucose production.

Table 2: Research Findings from DL-Alanine (13C3) Tracing Studies

Metabolic ProcessKey Finding
Transamination DL-Alanine (13C3) is readily converted to 13C3-pyruvate, demonstrating active alanine aminotransferase (ALT) activity. droracle.ai
Glucose-Alanine Cycle The 13C label from alanine is incorporated into newly synthesized glucose in the liver, quantifying the contribution of this cycle to glucose homeostasis. numberanalytics.comnih.gov
TCA Cycle Anaplerosis Labeled carbon from alanine enters the TCA cycle, replenishing its intermediates and supporting energy metabolism. embopress.org
Gluconeogenesis The rate of glucose production from alanine can be directly measured, revealing regulatory mechanisms of this pathway. nih.govnih.gov

Research on Amino Acid Turnover and Macromolecular Synthesis

As an amino acid, alanine is fundamental to protein metabolism. Introducing DL-Alanine (13C3) allows for the direct measurement of its incorporation into newly synthesized proteins and its exchange between different tissues.

The rate of protein synthesis can be determined by measuring the incorporation of a labeled amino acid tracer into tissue proteins over time. physiology.orgnih.gov DL-Alanine (13C3) can be used for this purpose in what is known as the precursor-product labeling approach. nih.govduke.edu

After administration, the labeled alanine enters the free amino acid pool within the cell, which serves as the direct precursor for protein synthesis. physiology.org By taking tissue biopsies at different time points and measuring the enrichment of ¹³C₃-alanine in the protein-bound fraction versus the free intracellular pool, one can calculate the fractional synthesis rate (FSR) of proteins. physiology.org This method provides a dynamic measure of protein metabolism, which is more informative than static measurements of protein concentration. nih.gov This technique has been applied to study the effects of bed rest and nutritional supplementation on muscle protein synthesis, demonstrating its utility in clinical research settings. physiology.org

ParameterDescriptionMethod
Tracer DL-Alanine (13C3)Administered to enter the body's amino acid pools.
Precursor Pool Intracellular free ¹³C₃-alanineEnrichment is measured from tissue samples (e.g., muscle biopsy). physiology.org
Product Pool Protein-bound ¹³C₃-alanineEnrichment is measured in the hydrolyzed protein fraction of the same tissue sample. physiology.org
Calculation Fractional Synthesis Rate (FSR)Calculated from the rate of tracer incorporation from the precursor pool into the product pool over time. physiology.orgduke.edu

This table outlines the key components of a protein synthesis study using DL-Alanine (13C3) as a tracer.

Alanine plays a crucial role in the transport of nitrogen between different organs, most notably in the glucose-alanine cycle between muscle and the liver. researchgate.netfrontiersin.org Studies using labeled alanine have been instrumental in quantifying this exchange.

In the postabsorptive state, muscle breaks down amino acids for energy, transferring their nitrogen groups to pyruvate to form alanine. researchgate.net This alanine is then released into the bloodstream and taken up by the liver, where it is converted back to pyruvate for gluconeogenesis, while the nitrogen is converted to urea. researchgate.netnih.gov Tracing studies have shown that alanine is a predominant amino acid involved in this inter-organ transfer, with blood cells themselves contributing significantly to its transport. nih.gov By measuring the arterial-venous differences in ¹³C₃-alanine concentration and enrichment across organs like the leg (representing muscle) and the splanchnic bed (representing the liver and gut), researchers can quantify the rates of alanine release and uptake, providing a detailed view of whole-body nitrogen and carbon metabolism. nih.gov

Investigations in Specific Tissue and Cellular Metabolic Contexts

The metabolic fate of alanine can vary significantly between different cell types, and DL-Alanine (13C3) is an ideal tool to dissect these specific metabolic niches.

In the brain, neurons and astrocytes exhibit a close metabolic partnership. Studies using [3-¹³C]alanine have revealed distinct metabolic pathways for alanine in these two cell types. nih.govresearchgate.net

Astrocytes readily take up alanine and convert it to [3-¹³C]pyruvate. nih.govresearchgate.net However, in astrocytes, this pyruvate is predominantly converted to lactate, which is then released. nih.gov This astrocytically-derived lactate can be taken up by neurons and used as an energy substrate. researchgate.net This process suggests the existence of a lactate-alanine shuttle between astrocytes and neurons, which complements the well-known glutamate-glutamine cycle for managing nitrogen and carbon exchange. nih.govresearchgate.net

In contrast, neurons metabolize [3-¹³C]pyruvate further through the TCA cycle to synthesize neurotransmitter amino acids, namely glutamate (B1630785) and γ-aminobutyric acid (GABA). nih.govresearchgate.net The analysis of ¹³C isotopomers in glutamate and glutamine in co-cultures reveals a significant contribution from anaplerotic pathways, underscoring the complex metabolic crosstalk between these cells. nih.gov This research demonstrates that alanine serves not only as an energy substrate but also as a key carrier of carbon and nitrogen that supports neurotransmitter synthesis and recycling. nih.govresearchgate.net

Cell TypePrimary Metabolic Fate of [3-¹³C]AlanineKey Labeled ProductsSignificance
Astrocytes Transamination to pyruvate, followed by reduction.[3-¹³C]LactateActs as a primary producer of lactate for neuronal energy supply, part of the lactate-alanine shuttle. nih.govresearchgate.net
Neurons Transamination to pyruvate, followed by entry into the TCA cycle.[¹³C]-Glutamate, [¹³C]-GABAUtilizes alanine as a precursor for synthesizing essential neurotransmitters. nih.govresearchgate.net

This table summarizes the differential metabolism of [3-¹³C]alanine in astrocytes and neurons, highlighting their metabolic interdependence.

Hepatic Metabolism and its Regulatory Mechanisms

DL-Alanine (13C3) is a crucial tool for investigating hepatic metabolism, particularly the regulation of gluconeogenesis, the process of generating glucose from non-carbohydrate sources. Alanine is a primary substrate for this pathway in the liver. nih.govnih.gov By infusing DL-Alanine (13C3) and analyzing the isotopic enrichment in glucose and other metabolites, researchers can quantify the contribution of alanine to glucose production. nih.govnih.gov

Studies using 13C-labeled alanine have provided significant insights into the regulatory points of hepatic glucose metabolism. For instance, research in rats has shown that after the infusion of labeled D- and L-alanine, the labeled carbons primarily enter the tricarboxylic acid (TCA) cycle through pyruvate carboxylase. nih.gov The ratio of pyruvate dehydrogenase activity to pyruvate carboxylase activity was determined to be approximately 28%. nih.gov Furthermore, these studies revealed that the pentose phosphate pathway is active under gluconeogenic conditions. nih.gov

The use of 13C-labeled substrates like alanine, in combination with NMR and MS, allows for the simultaneous measurement of multiple aspects of hepatic glucose production, including endogenous glucose production, the contributions of glycogen, phosphoenolpyruvate (B93156) (PEP), and glycerol, and the fluxes through key enzymes like PEP carboxykinase. wustl.edu This comprehensive analysis helps to elucidate how factors like fasting or disease states such as type 2 diabetes affect hepatic metabolic regulation. nih.govbiorxiv.orgmit.edu For example, research has indicated that in diabetic conditions, there is an increased gluconeogenesis from amino acids like alanine. biorxiv.org

Table 1: Key Findings in Hepatic Metabolism using 13C-Labeled Alanine

Research Finding Organism/System Analytical Method Reference
Alanine is a major amino acid for hepatic gluconeogenesis. Rats 1H and 13C NMR nih.gov
Labeled alanines enter the TCA cycle mainly via pyruvate carboxylase. Rats 1H and 13C NMR nih.gov
The ratio of pyruvate dehydrogenase to pyruvate carboxylase activity is ~28%. Rats 1H and 13C NMR nih.gov
The pentose phosphate cycle is active during gluconeogenesis. Rats 1H and 13C NMR nih.gov
Increased gluconeogenesis from amino acids in diabetes. Mice Genetic and metabolic analysis biorxiv.org
Simultaneous measurement of multiple hepatic glucose production pathways. Humans 1H, 2H, and 13C NMR wustl.edu

Skeletal Muscle Metabolism Research

In skeletal muscle, DL-Alanine (13C3) is utilized to study protein synthesis and energy metabolism. researchgate.netduke.edu The "glucose-alanine cycle" is a critical process where alanine is synthesized in the muscle from pyruvate, released into the bloodstream, and taken up by the liver for gluconeogenesis. droracle.aimedchemexpress.com This cycle is essential for transporting amino groups from the muscle to the liver in a non-toxic form. biorxiv.org

By using 13C-labeled alanine, researchers can trace the flow of carbon from glucose to alanine in the muscle and back to glucose in the liver. biologists.com This provides a quantitative measure of the interplay between carbohydrate and amino acid metabolism, particularly during exercise and recovery. physiology.org Studies have shown that during prolonged exercise, a significant amount of ingested alanine is oxidized to provide energy. physiology.org

Furthermore, the incorporation of 13C from labeled alanine into muscle protein provides a direct measure of muscle protein synthesis rates. researchgate.netduke.edu This is a valuable tool for understanding the anabolic response to stimuli like nutrition and exercise. nih.govatsjournals.org For example, research has demonstrated that protein ingestion after endurance exercise stimulates myofibrillar protein synthesis in a dose-dependent manner. nih.gov

Table 2: Research Applications of 13C-Labeled Alanine in Skeletal Muscle

Research Application Key Finding Analytical Method Reference
Tracing the Glucose-Alanine Cycle Quantifies the inter-organ flux of carbon and nitrogen. Isotope tracer studies droracle.aibiologists.com
Measuring Muscle Protein Synthesis Determines the rate of new protein formation. GC-MS, LC-MS/MS researchgate.netduke.edu
Investigating Energy Metabolism during Exercise Shows oxidation of alanine for energy production. Isotope tracer studies, indirect calorimetry physiology.org
Assessing Anabolic Response Measures the effect of nutrients on protein synthesis. Isotope-labeled amino acids, mass spectrometry nih.govatsjournals.org

Microbial Metabolic Engineering and Pathway Analysis

DL-Alanine (13C3) is an indispensable tool in microbial metabolic engineering and pathway analysis. nih.gov By feeding microbes with 13C-labeled alanine and analyzing the labeling patterns in various metabolites, researchers can elucidate the activity of different metabolic pathways. royalsocietypublishing.orgosti.gov This technique, known as 13C-metabolic flux analysis (13C-MFA), allows for the quantification of intracellular metabolic fluxes, providing a detailed picture of the cell's physiological state. nih.gov

This approach is crucial for identifying metabolic bottlenecks, discovering novel pathways, and guiding the rational design of microbial strains for the production of valuable chemicals. nih.govresearchgate.net For instance, 13C-labeling experiments have been used to study the central carbon metabolism of various bacteria, revealing the relative activities of pathways like glycolysis, the pentose phosphate pathway, and the TCA cycle. royalsocietypublishing.org In one study, analysis of alanine labeling in a thermophilic ethanol (B145695) producer indicated low activity of the oxidative pentose phosphate pathway. royalsocietypublishing.org

Moreover, stable isotope tracing can help in understanding how microorganisms respond to environmental changes or genetic modifications. nih.gov The information gained from these studies is vital for optimizing fermentation processes and improving the yield of desired products in industrial biotechnology. osti.gov

Plant Metabolic Pathway Research

In plant science, DL-Alanine (13C3) is used to investigate primary and secondary metabolism. mdpi.com By supplying plants with 13C-labeled alanine, researchers can trace the incorporation of carbon into various compounds, including other amino acids, organic acids, and sugars. vanderbilt.edufrontiersin.org This helps in constructing metabolic network models and understanding how carbon is partitioned between different biosynthetic pathways. oup.com

For example, studies in Arabidopsis thaliana have used 13C-labeling to map carbon fluxes during processes like photorespiration. vanderbilt.edu The labeling patterns in amino acids like serine, glycine, and alanine provide insights into the flow of carbon through this essential metabolic cycle. vanderbilt.edu Similarly, research on cucumber seedlings has utilized dual-labeled alanine (13C and 15N) to study the uptake and assimilation of organic nitrogen. frontiersin.org These studies revealed that while intact alanine is taken up by the roots, it is rapidly metabolized, with its carbon and nitrogen being incorporated into other amino acids. frontiersin.org Such research is fundamental to understanding plant nutrition and improving crop productivity.

Characterization of Enzymatic Reaction Mechanisms

DL-Alanine (13C3) is a valuable substrate for studying the mechanisms of enzymes, particularly those involved in amino acid metabolism. By using 13C-labeled alanine, researchers can follow the transformation of the substrate through an enzymatic reaction and identify the intermediates formed. nih.gov This provides crucial information about the catalytic mechanism of the enzyme.

One key application is in the study of racemases, enzymes that interconvert L- and D-enantiomers of amino acids. For example, the mechanism of alanine racemase, which is essential for bacterial cell wall synthesis, has been investigated using labeled alanine. researchgate.net Similarly, the activity of D-alanine:D-alanine ligase, another important enzyme in peptidoglycan biosynthesis and a target for the antibiotic D-cycloserine, has been probed using doubly labeled alanine. acs.orgnih.gov These studies, often employing NMR spectroscopy, can reveal details about the stereochemistry of the reaction and the roles of specific amino acid residues in the active site. nih.govresearchgate.net The use of 13C-labeled substrates in combination with techniques like saturation transfer NMR can even allow for the measurement of in vivo enzyme kinetics. nih.gov

Comparative Analysis of D- and L-Stereoisomer Metabolic Fates

DL-Alanine (13C3), being a racemic mixture of D- and L-alanine, is particularly useful for comparing the metabolic fates of these two stereoisomers. medchemexpress.comchemsrc.com In many organisms, L-alanine is the predominant form and is readily incorporated into proteins and central metabolic pathways. nih.gov D-alanine, on the other hand, often has more specialized roles, such as being a component of the bacterial cell wall. jamstec.go.jp

By administering DL-Alanine (13C3) and using chiral separation techniques followed by isotopic analysis, researchers can independently track the metabolism of both D- and L-alanine. nih.govchemrxiv.org Studies in rats have shown that after infusion of labeled D-alanine, a specific metabolic pathway involving D-amino acid oxidase is activated. nih.gov In germ-free mice, experiments with stable isotope-labeled L- and D-alanine have been used to study the biodistribution of gut-absorbed D-alanine and to investigate the possibility of endogenous racemization. chemrxiv.org These studies concluded that microbiota and diet are the primary sources of D-alanine in mice, with no significant endogenous conversion from L-alanine observed. chemrxiv.org Such comparative analyses are essential for understanding the distinct physiological roles and metabolic pathways of amino acid stereoisomers.

Computational and Theoretical Underpinnings of 13c Metabolic Flux Analysis with Dl Alanine 13c3

Algorithms and Software for Metabolic Flux Analysis (MFA)

The analysis of data from 13C-MFA experiments is a computationally intensive process that relies on specialized algorithms and software. These tools are essential for constructing metabolic models, simulating isotopic labeling, and estimating flux distributions by fitting model predictions to experimental data. frontiersin.orgmdpi.com

A variety of software packages have been developed to facilitate 13C-MFA, each with its own set of features and underlying algorithms. mdpi.comresearchgate.netgithub.io The development of the elementary metabolite unit (EMU) framework was a significant advancement, providing an efficient method for simulating isotopic labeling in complex biochemical networks and has been incorporated into many user-friendly software tools. nih.gov

Below is a table summarizing some of the commonly used software for 13C-MFA:

SoftwareKey FeaturesPrimary Programming LanguageAvailability
13CFLUX2 Supports large-scale, high-resolution MFA, multicore CPUs, and compute clusters. Uses FluxML for model specification. researchgate.netoup.comC++, with Java and Python add-onsDemo version and binaries available
INCA Performs both steady-state and isotopically non-stationary 13C-MFA. User-friendly interface. mdpi.comnih.govMATLABFreely available
Metran Comprehensive analysis of parallel labeling experiments for high-resolution 13C-MFA. mdpi.comnih.govNot specifiedFreely available
OpenFLUX2 Open-source platform for 13C-MFA. mdpi.comNot specifiedOpen-source
WUFlux Open-source platform with a user-friendly interface, capable of correcting mass spectrum data and providing metabolic network templates. github.ioMATLAB (GUIDE)Open-source
tcaSIM Simulates carbon isotopic tracer flow through the TCA cycle and connected networks, often used with tcaCALC for flux estimation. nih.govNot specifiedNot specified

These software packages typically employ optimization algorithms to minimize the difference between experimentally measured and computationally simulated labeling patterns, thereby estimating the metabolic fluxes.

Mathematical Modeling of Isotopic Labeling Patterns and Propagation

At the heart of 13C-MFA lies the mathematical modeling of how the 13C label from a tracer like DL-ALANINE (13C3) propagates through the metabolic network. This process involves creating a model that describes the atom transitions for each reaction, which specifies the precise mapping of atoms from substrates to products. frontiersin.org

The labeling state of a metabolite is often represented by its mass isotopomer distribution (MID), which is the fractional abundance of molecules with a specific number of 13C atoms. The relationship between metabolic fluxes and the resulting MIDs is captured in a system of algebraic or differential equations, depending on whether the system is at an isotopic steady state or in a transient phase. frontiersin.orgnih.gov

Different isotope labeling models (ILMs) can be used to characterize the same labeling experiment from various perspectives. frontiersin.org These models, such as the isotopomer or cumomer models, provide a framework for simulating the distribution of isotopes within the metabolic network. frontiersin.org The Elementary Metabolite Unit (EMU) framework has become a widely adopted approach to simplify and accelerate the simulation of these complex isotopic labeling models. nih.govfrontiersin.org

Quantification of Relative Pathway Contributions and Branching Ratios

A key output of 13C-MFA is the quantification of the relative contributions of different metabolic pathways to the production of a particular metabolite. This is achieved by analyzing the specific isotopologue patterns that are unique to each pathway. biorxiv.org For instance, the metabolism of DL-ALANINE (13C3) can lead to labeled pyruvate (B1213749), which can then enter the Tricarboxylic Acid (TCA) cycle. The subsequent labeling patterns in TCA cycle intermediates and connected amino acids can reveal the relative fluxes through different entry points and pathways. nih.govphysiology.org

By comparing the experimentally measured MIDs of key metabolites with the MIDs predicted by the metabolic model for a range of flux distributions, it is possible to determine the set of fluxes that best explains the observed data. This allows for the calculation of branching ratios at key metabolic nodes, providing insights into how cells partition metabolic resources. biorxiv.org For example, in studies of liver metabolism, the labeling pattern of glucose derived from labeled alanine (B10760859) can be used to determine the relative activity of the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Validation of Isotopic Steady-State Conditions

A critical assumption in many 13C-MFA studies is that the system has reached both a metabolic and an isotopic steady state. oup.com A metabolic steady state implies that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. biorxiv.org An isotopic steady state is achieved when the isotopic enrichment of each carbon atom in the metabolites becomes constant. oup.com

Validating the attainment of isotopic steady state is crucial for the accuracy of the calculated fluxes. oup.com A common method to verify this is to collect samples at different time points during the labeling experiment and measure the isotopic labeling patterns of key metabolites, such as proteinogenic amino acids. researchgate.net If the labeling patterns remain constant over time, it provides evidence that an isotopic steady state has been reached. physiology.orgoup.comresearchgate.net For example, in studies with cultured cells, spent medium can be analyzed for glucose, lactate (B86563), and glutamine consumption to ensure metabolic steady state, and intracellular metabolites can be measured at different time points to confirm isotopic steady state. nih.gov

However, in some biological systems, particularly in autotrophic organisms or for certain experimental setups, reaching a true isotopic steady state may not be feasible. In such cases, isotopically non-stationary 13C-MFA (INST-MFA) is employed. This approach analyzes the transient changes in isotopic labeling over time, which requires more complex mathematical models involving differential equations but can provide valuable flux information without the need to wait for a full steady state. nih.govnih.gov

Emerging Research Directions and Future Perspectives for Dl Alanine 13c3 Applications

Integration with Systems Biology and Multi-Omics Technologies

The utility of DL-Alanine (13C3) is significantly amplified when integrated into systems biology and multi-omics workflows, which simultaneously analyze multiple layers of biological information.

Proteomics: In proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of proteins. creative-peptides.comckgas.com While traditionally focused on essential amino acids, the inclusion of labeled non-essential amino acids like DL-Alanine (13C3) can provide deeper insights into protein metabolism and turnover. creative-peptides.comckgas.com By tracing the incorporation of 13C from alanine (B10760859) into the proteome, researchers can elucidate the dynamics of protein synthesis and degradation under various physiological and pathological conditions.

Metabolomics: Metabolomics, the comprehensive study of metabolites, is a primary application area for DL-Alanine (13C3). isotope.comisotope.com As a tracer, it allows for the elucidation of metabolic pathway activities, which cannot be determined by simply measuring metabolite concentrations. eurisotop.com When cells are cultured with DL-Alanine (13C3), the labeled carbon atoms are incorporated into a variety of downstream metabolites. Analyzing the isotopic enrichment patterns of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy reveals the relative and absolute fluxes through interconnected metabolic pathways. eurisotop.comresearchgate.net This approach has been instrumental in understanding central carbon metabolism, the glucose-alanine cycle, and the metabolic reprogramming that occurs in diseases like cancer. chemsrc.comresearchgate.net

The integration of proteomics and metabolomics data derived from DL-Alanine (13C3) tracing experiments offers a more holistic view of cellular function. For instance, alterations in metabolic fluxes, as revealed by metabolomics, can be correlated with changes in the expression levels of metabolic enzymes, as determined by proteomics. This multi-omics approach is crucial for understanding the complex regulatory networks that govern cellular metabolism. google.comchemie-brunschwig.ch

Table 1: Applications of DL-ALANINE (13C3) in Multi-Omics

Omics Field Application of DL-ALANINE (13C3) Research Insights
Proteomics Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) Quantifying protein synthesis and turnover. creative-peptides.comckgas.com
Metabolomics Isotopic tracer for metabolic flux analysis. isotope.comisotope.com Elucidating pathway dynamics and metabolic reprogramming in disease. eurisotop.comchemsrc.comresearchgate.net
Systems Biology Integrated analysis of multi-omics data. Understanding the interplay between metabolic fluxes and protein expression. google.comchemie-brunschwig.ch

Development of Novel Isotopic Tracing Methodologies and Probes

The development of novel isotopic tracing methodologies is expanding the utility of DL-Alanine (13C3). One area of advancement is the use of hyperpolarized 13C-labeled compounds. Hyperpolarization dramatically increases the NMR signal of 13C-labeled molecules, enabling real-time in vivo imaging of metabolic processes. ismrm.org While not yet routine for DL-Alanine (13C3) itself, the principles demonstrated with hyperpolarized [1-13C]pyruvate, which is metabolically linked to alanine, highlight the potential for developing hyperpolarized alanine probes to non-invasively study alanine metabolism in living organisms, including humans. pnas.org

Furthermore, new analytical techniques are enhancing the resolution of isotopic tracing. Tandem mass spectrometry (MS/MS) is emerging as a powerful tool for determining the positional isotopomer distribution within a metabolite. researchgate.net This provides more detailed information about the specific metabolic reactions that have occurred. For example, analyzing the fragmentation patterns of 13C-labeled alanine can distinguish between different metabolic routes that lead to its synthesis. researchgate.net

Researchers are also exploring the creation of novel unnatural amino acids based on the alanine scaffold. For instance, β-(1,2,3-triazol-4-yl)-DL-alanine has been developed as a histidine analog, demonstrating the potential to use modified alanines as probes to impart new functions to proteins. google.com

Expansion into New Biological Systems and Complex Physiological Environments

The application of DL-Alanine (13C3) is expanding from traditional cell culture models to more complex biological systems and physiological environments.

Animal Models: Isotopic tracing experiments are increasingly being conducted in animal models, such as mice, to study metabolism in the context of a whole organism. eurisotop.comuky.edu By administering DL-Alanine (13C3) and analyzing tissues and biofluids, researchers can investigate inter-organ metabolic cross-talk and the systemic effects of disease and dietary interventions. nih.govyuntsg.com For example, tracing studies have been used to quantify the contributions of circulating metabolites, including alanine, to the tricarboxylic acid (TCA) cycle in various organs. nih.gov

Plant Biology: In plant biology, 13C labeling is used to understand metabolic networks. Studies have shown differences in the labeling of alanine in different subcellular compartments, such as the cytosol and plastids, providing insights into the compartmentalization of plant metabolism. researchgate.net

Microbial Systems: 13C metabolic flux analysis (13C-MFA) is a cornerstone technique in microbial biotechnology for optimizing the production of valuable compounds. sci-hub.seresearchgate.netnih.govspringernature.com While often focused on glucose as the primary tracer, the inclusion of labeled amino acids like alanine can provide a more comprehensive understanding of microbial metabolism.

The ability to study metabolism in these complex systems is crucial for translating basic research findings into clinically relevant applications and for engineering more efficient biological systems.

Advancements in Data Processing and Interpretation for High-Resolution Fluxomics

The increasing complexity of isotopic tracing experiments necessitates advancements in data processing and interpretation. High-resolution metabolic flux analysis (13C-MFA) relies on sophisticated computational modeling to estimate intracellular fluxes from isotopic labeling data. sci-hub.seresearchgate.netnih.govspringernature.com

Several software tools have been developed to facilitate the analysis of 13C-MFA data, such as Metran, 13C-FLUX, and IsoSearch. researchgate.netmdpi.com These programs use algorithms to correct for natural isotope abundance, perform statistical analysis to determine the goodness of fit, and calculate confidence intervals for the estimated fluxes. sci-hub.seresearchgate.netnih.govspringernature.com

Recent developments in untargeted metabolomics approaches are enabling the discovery of novel metabolic pathways. mdpi.com By combining high-resolution mass spectrometry with advanced data analysis pipelines, researchers can trace the incorporation of 13C from labeled precursors into a wide range of known and previously uncharacterized metabolites. mdpi.com This untargeted approach holds significant promise for uncovering new aspects of alanine metabolism and its role in cellular physiology.

Table 2: Software for 13C Metabolic Flux Analysis

Software Key Features Primary Application
Metran Estimates fluxes and performs comprehensive statistical analysis. researchgate.net 13C-MFA in microbial systems. sci-hub.senih.govspringernature.com
13C-FLUX Toolbox for targeted metabolic flux analysis from GC-MS or NMR data. mdpi.com Analysis of central carbon metabolism.
IsoSearch Untargeted and unbiased metabolite and lipid isotopomer tracing. mdpi.com Discovery of new metabolic flux patterns.
AccuCor Corrects for natural isotope abundance in labeling data. nih.gov Pre-processing of mass spectrometry data.
El-Maven Analysis of LC-MS data. nih.gov General metabolomics data analysis.

Q & A

Q. How can DL-ALANINE (13C3) be utilized to trace metabolic pathways in the glucose-alanine cycle?

DL-ALANINE (13C3) serves as a stable isotope tracer in metabolic flux analysis. Researchers can administer the labeled compound to model organisms or cell cultures and track its incorporation into intermediates of the glucose-alanine cycle using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). For instance, isotopic enrichment in liver gluconeogenesis or muscle nitrogen transport can be quantified via LC-MS/MS, enabling precise mapping of carbon and nitrogen fluxes .

Q. What methodological considerations are critical when designing chelation studies with DL-ALANINE (13C3) and transition metals?

When studying metal chelation (e.g., with Cu(II), Zn(II)), researchers should:

  • Optimize pH to mimic physiological conditions (pH 7–8) to ensure proper coordination.
  • Use spectroscopic methods (UV-Vis, EPR) to monitor complex stability and stoichiometry.
  • Employ 13C NMR to track isotopic shifts in the carboxyl and amine groups, revealing binding sites and structural dynamics .

Q. How does isotopic purity (e.g., 13C3 vs. 15N labeling) influence experimental outcomes in protein synthesis studies?

Isotopic purity (>98%) minimizes signal interference in MS-based proteomics. For example, 13C3 labeling avoids overlap with natural 12C isotopes, enhancing resolution in peptide identification. Researchers should validate label incorporation via isotopic abundance analysis and adjust protocols (e.g., SILAC media composition) to ensure uniform metabolic labeling across cell lines .

Advanced Research Questions

Q. How can researchers resolve data discrepancies arising from isotope effects in DL-ALANINE (13C3)-based metabolic studies?

Isotope effects (e.g., kinetic isotope effects in enzymatic reactions) may alter metabolic rates. To mitigate this:

  • Conduct parallel experiments with unlabeled alanine to establish baseline kinetics.
  • Use computational models (e.g., metabolic flux analysis software) to correct for isotopic fractionation.
  • Validate findings with complementary techniques like 13C metabolic flux analysis (13C-MFA) .

Q. What role does terahertz (THz) spectroscopy play in distinguishing enantiomeric forms of DL-ALANINE (13C3)?

THz spectroscopy detects crystal lattice vibrations sensitive to chirality. For DL-ALANINE (13C3), distinct absorption peaks between 10–90 cm⁻¹ differentiate the racemic mixture from pure L- or D-forms. Researchers can calibrate THz spectra against known crystal structures (via XRD) and use multivariate analysis to quantify enantiomeric excess in mixed samples .

Q. How does DL-ALANINE (13C3) contribute to piezoelectric material research?

DL-ALANINE (13C3) crystals exhibit piezoelectricity due to their non-centrosymmetric structure. Under mechanical stress, these crystals generate voltages up to 0.8 V, making them suitable for biosensors or energy harvesters. Researchers can grow single crystals via slow evaporation and characterize piezoelectric coefficients using atomic force microscopy (AFM) or impedance spectroscopy .

Q. What safety protocols are recommended for handling DL-ALANINE (13C3) in long-term toxicity studies?

While acute toxicity is low (LD50 >10,000 mg/kg in rats), chronic exposure studies require:

  • Use of PPE (nitrile gloves, lab coats) to prevent dermal contact.
  • Ventilation systems to avoid aerosol formation during weighing.
  • Regular monitoring of renal and hepatic biomarkers in animal models, as alanine metabolism intersects with urea cycle pathways .

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